RAG-1 protein

V(D)J recombination recombination efficiency assay RAG-1/RAG-2 stoichiometry

This RAG-1 protein (Recombination-Activating Gene 1, CAS 128559-51-3) is a lymphoid-specific endonuclease essential for V(D)J recombination. Procurement must verify whether the supplied protein is full-length (1043 aa), core domain (384-1008), or a characterized mutant variant (e.g., E649A, V779M), as each exhibits distinct quantitative activity profiles impacting assay design. Full-length RAG-1 is required for in vitro cleavage assays that must reflect physiological regulation due to its reduced methylation sensitivity, C-terminus-dependent hairpin formation, and post-cleavage hairpin retention capacity—functions absent in core preparations. For diagnostic assay validation, source both wild-type RAG-1 and at least one characterized pathogenic mutant (e.g., V779M) to establish assay dynamic range.

Molecular Formula C9H11I
Molecular Weight 0
CAS No. 128559-51-3
Cat. No. B1178438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRAG-1 protein
CAS128559-51-3
SynonymsRAG-1 protein
Molecular FormulaC9H11I
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RAG-1 Protein (CAS 128559-51-3) Procurement Guide: Core Recombination Machinery for V(D)J Recombination Assays


The RAG-1 protein (Recombination-Activating Gene 1, CAS 128559-51-3) is a lymphoid-specific endonuclease that initiates V(D)J recombination, the essential process for generating diverse immunoglobulin and T-cell receptor repertoires in developing lymphocytes [1]. RAG-1 functions as an obligate heterotetrameric complex with RAG-2, recognizing recombination signal sequences (RSS) composed of conserved heptamer and nonamer motifs separated by 12 or 23 bp spacers, and catalyzing sequence-specific DNA cleavage through a two-step nick-hairpin mechanism [2]. The protein's catalytic core (residues 384-1008) retains endonuclease activity in vitro, while full-length RAG-1 (1043 amino acids) is required for physiological regulation of recombination fidelity and lymphocyte development in vivo [3].

Why RAG-1 Protein Substitution with Core Domains or Mutants Yields Non-Comparable Experimental Outcomes


Substitution of full-length RAG-1 with truncated core domains or mutant variants produces functionally distinct outcomes that compromise experimental reproducibility and physiological relevance. Core RAG-1 (residues 384-1008) exhibits altered substrate methylation sensitivity and lacks the C-terminal region required for hairpin retention in post-cleavage complexes [1]. Gain-of-function mutants such as E649A display elevated cleavage activity on non-physiological 12/12 RSS substrates and exhibit defective 12/23 rule regulation [2]. Pathogenic mutants (e.g., R142X, V779M) show variable recombination activities ranging from <1% to ~50% of wild-type, directly correlating with immunodeficiency severity [3]. Procurement decisions must therefore verify whether the supplied protein is full-length, core domain, or mutant variant, as each demonstrates distinct quantitative activity profiles that critically impact assay design and interpretation.

RAG-1 Protein Quantitative Differentiation: Head-to-Head Comparison Data for Scientific Procurement


RAG-1 Dosage-Dependent Recombination Efficiency: Differentiated Response Versus RAG-2

In a cell-based EGFP recombination assay, increasing RAG-1 dosage elevated recombination efficiency, whereas increasing RAG-2 dosage produced the opposite effect. This differential dose-response profile demonstrates that RAG-1 and RAG-2 cannot be treated as interchangeable or proportionally equivalent in experimental design [1].

V(D)J recombination recombination efficiency assay RAG-1/RAG-2 stoichiometry

RAG-2 Full-Length Versus Core Domain: Enhanced Coupled Cleavage Activity in RAG Complex

Full-length RAG2 (RAG2FL) demonstrates superior coupled cleavage activity compared to core RAG2 (RAG2C) when combined with RAG1C. The full-length RAG2 variant achieves robust coupled cleavage at lower protein quantities, providing an advantage for limited sample applications [1].

coupled cleavage 12/23 rule RAG2 isoforms

RAG-1 Nonamer-Binding Domain: Structural Basis for DNA Synapsis and Dimerization

The RAG-1 nonamer-binding domain (NBD, residues 389-459) forms a tightly interwoven dimer that binds and synapses two nonamer elements simultaneously, with each NBD making contact with both DNA molecules. This dimeric architecture is unique to RAG-1 and absent in RAG-2 or other related proteins, providing a structural rationale for RAG-1's essential and non-redundant role in RSS recognition [1].

nonamer binding domain DNA synapsis RAG1 crystal structure

RAG-1 Gain-of-Function Mutant E649A: Altered 12/23 Rule Regulation and Substrate Specificity

The E649A RAG-1 mutant exhibits wild-type cleavage activity on physiological 12/23 RSS substrates but supports approximately 3-fold higher cleavage and recombination on non-physiological 12/12 RSS plasmid substrates compared to wild-type RAG-1. This altered substrate specificity profile demonstrates that E649A RAG-1 is functionally distinct from wild-type and should be used only when deliberately investigating 12/23 rule regulation or when enhanced 12/12 substrate activity is desired [1].

RAG-1 mutant E649A 12/23 rule cleavage specificity

RAG-1 Pathogenic Mutant V779M: Quantitatively Reduced Recombination Activity Correlates with Immunodeficiency

The pathogenic RAG-1 mutant V779M, associated with Omenn syndrome, exhibits significantly reduced recombination activity compared to wild-type RAG-1 when tested on both extrachromosomal and chromosomal V(D)J recombination substrates. The residual activity of V779M is quantifiably distinct from wild-type and from other pathogenic mutants such as R142X (<1% activity), providing a precise benchmark for evaluating mutant severity and for validating RAG-1 functional assays [1].

RAG-1 mutation V779M Omenn syndrome recombination activity

Full-Length Versus Core RAG-1: Differential Sensitivity to Substrate Methylation and Hairpin Retention

Complexes containing full-length RAG-1 exhibit reduced sensitivity to substrate methylation compared to those containing core RAG-1, indicating that the non-core regions modulate DNA binding interactions. Additionally, the RAG-1 C-terminus facilitates hairpin formation on long DNA substrates, and full-length RAG-1 promotes hairpin retention in the post-cleavage RAG complex, functions that are absent in core RAG-1 preparations [1].

RAG-1 isoforms substrate methylation hairpin retention post-cleavage complex

RAG-1 Protein (CAS 128559-51-3) Application Scenarios for Research and Assay Development


In Vitro V(D)J Recombination Cleavage Assays Requiring Physiologically Regulated Activity

For in vitro cleavage assays that must accurately reflect physiological V(D)J recombination regulation, full-length RAG-1 is required due to its reduced methylation sensitivity, C-terminus-dependent hairpin formation facilitation, and post-cleavage hairpin retention capacity—functions absent in core RAG-1 preparations [1]. Assays should pair full-length RAG-1 with full-length RAG2 to maximize coupled cleavage activity and maintain 12/23 rule fidelity [2]. This configuration is essential for studies investigating recombination fidelity, post-cleavage complex stability, and the mechanistic basis of 12/23 rule regulation.

High-Throughput Screening for RAG-1 Activity Modulators Using EGFP-Based Recombination Reporters

The EGFP-based V(D)J recombination assay provides single-cell resolution of recombination efficiency (~1% baseline in 293 cells) and enables quantitative evaluation of RAG-1/RAG-2 stoichiometry effects [3]. This system is optimal for screening small-molecule modulators of RAG-1 activity, identifying RAG-1 mutants with altered activity profiles, and optimizing transfection ratios for maximum recombination signal. The assay's ability to differentiate RAG-null mutants from hypomorphic variants (e.g., V779M with ~20-50% residual activity) makes it particularly valuable for genotype-phenotype correlation studies [4].

Structural Biology Studies of RSS Recognition and DNA Synapsis Mechanisms

The RAG-1 nonamer-binding domain (NBD, residues 389-459) is uniquely suited for structural studies of sequence-specific DNA recognition and synaptic complex assembly. The NBD forms a tightly interwoven dimer that simultaneously binds and synapses two nonamer elements, a structural architecture not found in RAG-2 or other recombination proteins [5]. Purified NBD preparations enable crystallographic analysis (PDB: 3GNA), DNA binding studies via EMSA and footprinting, and investigation of nonamer sequence variants that modulate binding affinity and cleavage efficiency. This application scenario is essential for understanding the molecular basis of RSS recognition and for engineering RSS variants with altered recombination frequencies.

Validation of Pathogenic RAG-1 Mutant Activity in Disease Modeling

RAG-1 mutant variants with defined residual activities (e.g., V779M: ~20-50%; R142X: <1%) serve as essential reference standards for validating functional assays used in primary immunodeficiency diagnosis and research [4]. These characterized mutants enable quantitative calibration of recombination activity assays, establishing thresholds for hypomorphic versus null activity and facilitating genotype-phenotype correlation studies in SCID, Omenn syndrome, and other RAG-1 deficiency disorders. Laboratories developing diagnostic assays should procure both wild-type RAG-1 and at least one characterized pathogenic mutant (e.g., V779M) to establish assay dynamic range and sensitivity.

Technical Documentation Hub

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